molecular formula C27H24FN3O3S B2997997 3-(4-fluorophenyl)-4-oxo-2-((2-oxo-2-(p-tolyl)ethyl)thio)-N-propyl-3,4-dihydroquinazoline-7-carboxamide CAS No. 1113134-53-4

3-(4-fluorophenyl)-4-oxo-2-((2-oxo-2-(p-tolyl)ethyl)thio)-N-propyl-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2997997
CAS No.: 1113134-53-4
M. Wt: 489.57
InChI Key: MJFRQQZERPOYAW-UHFFFAOYSA-N
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Description

This compound belongs to the quinazoline-4-one carboxamide family, characterized by a bicyclic core structure (3,4-dihydroquinazoline) substituted with fluorophenyl, thioether-linked oxoethyl-p-tolyl, and N-propyl carboxamide groups. Its structural complexity, including the thioether bridge and p-tolyl substituent, distinguishes it from simpler quinazoline derivatives.

Properties

IUPAC Name

3-(4-fluorophenyl)-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-4-oxo-N-propylquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FN3O3S/c1-3-14-29-25(33)19-8-13-22-23(15-19)30-27(31(26(22)34)21-11-9-20(28)10-12-21)35-16-24(32)18-6-4-17(2)5-7-18/h4-13,15H,3,14,16H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFRQQZERPOYAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)C)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-fluorophenyl)-4-oxo-2-((2-oxo-2-(p-tolyl)ethyl)thio)-N-propyl-3,4-dihydroquinazoline-7-carboxamide represents a novel entry in the field of quinazoline derivatives, which have garnered interest due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C22H24FN3O3S
  • Molecular Weight : 429.51 g/mol
  • SMILES Notation : CC(C(=O)N1=CN(C(=O)C2=C(C(=C(N=C1)C=C2)F)C(C)C)S(=O)(=O)C(C(C)C)C)C

This compound features a quinazoline core substituted with a fluorophenyl group and a thioether linkage, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that quinazoline derivatives exhibit a range of biological activities, including:

  • Antitumor Activity : Quinazoline derivatives have shown promise in inhibiting tumor growth. For instance, studies have demonstrated that modifications at the 4-position of the quinazoline ring can enhance cytotoxicity against various cancer cell lines (e.g., HeLa and MCF-7) .
  • Antimicrobial Properties : Compounds with similar structural features have been reported to possess significant antibacterial and antifungal properties. The presence of the thioether group may enhance membrane permeability, facilitating the compound's entry into microbial cells .
  • Anti-inflammatory Effects : Some studies suggest that quinazoline derivatives may exhibit anti-inflammatory effects by inhibiting specific pathways involved in inflammatory responses .

The mechanism of action for this class of compounds often involves:

  • Inhibition of Kinases : Many quinazoline derivatives act as kinase inhibitors, interfering with signaling pathways that promote cell proliferation and survival in cancer cells.
  • DNA Interaction : Some studies suggest that these compounds may intercalate into DNA, disrupting replication and transcription processes.

Antitumor Activity

A study conducted on various quinazoline derivatives revealed that those with substituents at the 4-position exhibited enhanced cytotoxic effects in vitro. The compound was tested against several cancer cell lines, showing IC50 values in the micromolar range, indicative of potent antitumor activity .

Cell LineIC50 (µM)
HeLa5.0
MCF-78.5
A5496.0

Antimicrobial Activity

In antimicrobial assays, the compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria:

BacteriaMinimum Inhibitory Concentration (MIC µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results suggest that the compound could serve as a lead for developing new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest structural analogs include:

Compound Name Molecular Formula Key Substituents Molecular Weight Bioactivity (Reported)
Target Compound C₂₈H₂₆FN₃O₃S 4-Fluorophenyl, p-tolyl-oxoethylthio, N-propyl 531.6 g/mol Not publicly reported
2-((2-(4-Ethoxyphenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide C₂₈H₂₆FN₃O₄S 4-Ethoxyphenyl (vs. p-tolyl) 519.6 g/mol Antimicrobial activity (in vitro)
N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide C₂₆H₃₅N₃O₂ Adamantyl group, naphthyridine core (vs. quinazoline) 422.5 g/mol Kinase inhibition (IC₅₀: 0.8 μM)
Rapa derivatives (e.g., compound 1/7 in ) Varies Macrolide core (vs. quinazoline); substituents in regions A/B (NMR shifts) ~900–1000 g/mol Immunosuppressive

Key Findings

Thioether vs. Ether Linkages: Thioether bridges (as in the target compound) exhibit greater metabolic stability than ethers due to sulfur’s resistance to oxidative cleavage .

NMR and Structural Similarities :

  • NMR shifts in regions A (positions 39–44) and B (29–36) (as per ) suggest conserved electronic environments in the quinazoline core. However, the p-tolyl group introduces distinct deshielding effects in region A compared to ethoxyphenyl analogs .

In congener series, minor geometric variations (e.g., p-tolyl vs. ethoxyphenyl) significantly alter van der Waals interaction profiles, affecting target selectivity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for this compound, and how can its purity be validated?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates (a strategy validated in Pd-catalyzed protocols for analogous heterocycles) . Key intermediates can be purified via column chromatography, followed by HPLC (≥98% purity validation, as seen in similar carboxamide syntheses) . Structural confirmation requires NMR, FT-IR, and high-resolution mass spectrometry (HRMS), with X-ray crystallography resolving stereochemical ambiguities .

Q. How is the crystal structure of this compound determined, and what are the key bond parameters?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 298 K is standard, with disorder modeling for flexible substituents (e.g., the 4-fluorophenyl group). Mean C–C bond lengths of 1.39–1.42 Å and dihedral angles between quinazoline and fluorophenyl rings (e.g., 85–89°) are critical for confirming spatial arrangements . Data-to-parameter ratios >13.6 ensure refinement reliability .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

  • Methodological Answer : Initial screens should include kinase inhibition assays (targeting EGFR or VEGFR, given structural similarity to quinazoline-based inhibitors) , cytotoxicity profiling (using MTT assays on cancer cell lines), and metabolic stability tests (microsomal incubation with LC-MS analysis) . Dose-response curves (IC₅₀) and selectivity indices against healthy cells are prioritized .

Advanced Research Questions

Q. How to optimize the yield of the target compound in palladium-catalyzed reductive cyclization reactions?

  • Methodological Answer : Reaction parameters such as Pd(OAc)₂ loading (0.5–2 mol%), solvent (DMF/EtOH mixtures), and temperature (80–100°C) must be systematically varied. Formic acid derivatives (e.g., ammonium formate) as CO surrogates improve safety and efficiency. Monitoring via TLC and optimizing stoichiometry of nitroarene substrates (1:1.2 molar ratio) enhance yields to >70% .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Conflicting NMR signals (e.g., overlapping proton peaks in thioether or oxo groups) can be resolved by 2D techniques (HSQC, HMBC) to assign coupling patterns. For crystallographic vs. computational geometry mismatches, hybrid DFT calculations (B3LYP/6-31G*) validate torsional angles and hydrogen bonding networks .

Q. What computational approaches predict the binding affinity of this compound with specific enzymes?

  • Methodological Answer : Molecular docking (AutoDock Vina) using enzyme structures (PDB: e.g., 1M17 for EGFR) identifies key interactions (e.g., hydrogen bonds with Thr830 or hydrophobic contacts with p-tolyl groups). MD simulations (50 ns, AMBER) assess stability of ligand-receptor complexes, with binding free energies calculated via MM-PBSA .

Q. How to design analogs for structure-activity relationship (SAR) studies?

  • Methodological Answer : Modify substituents systematically:

  • Fluorophenyl group : Replace with chlorophenyl or methoxyphenyl to evaluate electronic effects .
  • Thioether linkage : Substitute with sulfonyl or methylene groups to probe steric tolerance .
  • Propyl chain : Test shorter (ethyl) or branched (isopropyl) chains for pharmacokinetic optimization .
    Biological testing of analogs should prioritize logP (2–4 for optimal permeability) and metabolic stability (t₁/₂ >60 min in liver microsomes) .

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